molecular formula C14H10BrNO2 B5285363 1-(5-bromo-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one

1-(5-bromo-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one

Cat. No.: B5285363
M. Wt: 304.14 g/mol
InChI Key: OYJFXYTWHZAQPD-HWKANZROSA-N
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Description

1-(5-bromo-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one is a useful research compound. Its molecular formula is C14H10BrNO2 and its molecular weight is 304.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.98949 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanism-based Inhibition

One of the significant applications of compounds related to 1-(5-bromo-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one is their role in the inhibition of enzymes. For example, 2-bromo-3-(p-hydroxyphenyl)-1-propene, a structurally related compound, has been found to inhibit dopamine beta-hydroxylase in a mechanism-based fashion. This inhibition is oxygen and reducing agent dependent, demonstrating its potential in enzymatic studies and possibly in therapeutic applications (Colombo et al., 1984).

Synthesis and Cytotoxicity

Another crucial application lies in the synthesis of novel compounds and evaluating their cytotoxicity. For instance, the synthesis of pyridyl–pyrazole-3-one derivatives, including compounds with a bromo-pyridinyl component, has been explored. These compounds have shown varying degrees of growth inhibition on cancer cell lines, such as HepG2, without exhibiting cytotoxicity to normal cell lines, indicating their potential in cancer research (Huang et al., 2017).

Anticancer Properties

Compounds similar to this compound have been synthesized and tested for their anticancer properties. A study on α-bromoacryloylamido indolyl pyridinyl propenones revealed significant antiproliferative activity against various leukemia cell lines. This suggests the potential of these compounds as templates for developing new anticancer drugs (Romagnoli et al., 2018).

Antimicrobial Studies

The antimicrobial potential of related compounds has also been explored. A study on 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione and its metal complexes revealed moderate to excellent antimicrobial activity against various bacteria and fungi, highlighting their potential use in antimicrobial therapies (Sampal et al., 2018).

Structural and Chemical Synthesis

These compounds also find use in structural and chemical synthesis studies. The construction of benzopyrano[3,4-c]pyridin-5-ones, through the reaction of related compounds with malononitrile, exemplifies the versatility of these compounds in organic synthesis (Girgis et al., 2005).

Properties

IUPAC Name

(E)-1-(5-bromo-2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2/c15-11-4-6-14(18)12(8-11)13(17)5-3-10-2-1-7-16-9-10/h1-9,18H/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJFXYTWHZAQPD-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-bromo-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one
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1-(5-bromo-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one
Reactant of Route 4
1-(5-bromo-2-hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.